9S-Amino-9-deoxyquinine
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Overview
Description
9S-Amino-9-deoxyquinine is a complex organic compound that features a unique structure combining a quinoline moiety with a bicyclic azabicyclo[2.2.2]octane system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9S-Amino-9-deoxyquinine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the azabicyclo[2.2.2]octane core: This can be achieved through a series of cyclization reactions involving amines and alkenes under specific conditions.
Introduction of the quinoline moiety: This step often involves coupling reactions, such as the use of palladium-catalyzed cross-coupling reactions, to attach the quinoline ring to the azabicyclo[2.2.2]octane core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
9S-Amino-9-deoxyquinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
9S-Amino-9-deoxyquinine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 9S-Amino-9-deoxyquinine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinine and quinidine share the quinoline moiety and exhibit similar biological activities.
Azabicyclo[2.2.2]octane derivatives: Compounds like quinuclidine and its derivatives share the azabicyclo[2.2.2]octane core.
Uniqueness
The uniqueness of 9S-Amino-9-deoxyquinine lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3/t13-,14-,19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEKOKLABHBCGI-FEBSWUBLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168960-95-0 |
Source
|
Record name | (8α,9S)-6′-Methoxycinchonan-9-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168960-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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